![molecular formula C13H11ClN2O3 B1417540 3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one CAS No. 477868-38-5](/img/structure/B1417540.png)
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Overview
Description
This compound is a chemical substance that has been synthesized for research purposes . It is a derivative of pyran, a six-membered heterocyclic, oxygen-containing ring, commonly found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves the reaction of a precursor molecule with a hydrazine derivative . For example, a similar compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the hydrazine group could make it reactive towards carbonyl compounds, leading to the formation of hydrazones .Scientific Research Applications
Synthesis and Anticoccidial Activity
- A derivative of the compound exhibited notable anticoccidial activity at a specific concentration against Eimeria tenella, a pathogen causing coccidiosis in poultry (Shibamoto & Nishimura, 1986).
Simple Synthesis Methods
- A straightforward synthesis method for related hydrazinylidene compounds was described, demonstrating the compound's accessibility for various applications (Adib et al., 2013).
Antimicrobial Applications
- Similar compounds were synthesized and showed moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Potential in Anticancer Therapy
- Derivatives of the compound were synthesized with potential anticancer properties, particularly inhibitory actions on colon cancer cells (Rayes et al., 2019).
Novel Synthesis of Derivatives
- New derivatives were synthesized for potential applications in medicinal chemistry and drug development (Szczepański et al., 2020).
Synthesis for Biological Activity Studies
- Compounds synthesized from this chemical showed moderate anti-inflammatory, analgesic, and antimicrobial activity, indicating its potential for therapeutic applications (Pulina et al., 2009).
Potential in Synthesizing Complex Molecules
- The compound was used as a building block for synthesizing complex molecules with potential applications in various scientific fields (Cornforth et al., 1992).
Antioxidant and Antitumor Activities
- Derivatives of this compound exhibited antioxidant and antitumor activities, highlighting its significance in cancer research (El-Moneim et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potential as anti-toxoplasma gondii agents . Toxoplasma gondii is a common parasitic protozoan, and the compound’s action against it suggests that it may interact with key proteins or enzymes within this organism.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the organism’s biological processes . The compound’s hydrazone group could potentially form bonds with target proteins, disrupting their normal function.
Biochemical Pathways
The compound is likely to affect the biochemical pathways of the target organism, Toxoplasma gondii
Result of Action
The result of the compound’s action is likely to be the inhibition of Toxoplasma gondii, given its potential anti-Toxoplasma gondii activity . This could lead to a decrease in the number of these organisms in the host, potentially alleviating symptoms of toxoplasmosis.
properties
IUPAC Name |
3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUYTAMNDDMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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